3-(4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2S/c19-15-4-3-14(13-16(15)20)28(26,27)25-11-9-24(10-12-25)18-6-5-17(21-22-18)23-7-1-2-8-23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGVYOVBYJQFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous pyridazine/piperazine derivatives are highlighted below:
Structural Comparison
Key Observations :
- The target compound’s sulfonyl-piperazine group distinguishes it from analogs with ureido (10g) or alkoxypropyl-piperazine substituents (e.g., ). This sulfonyl group may enhance binding to sulfhydryl-rich targets (e.g., enzymes) compared to urea or ether linkages .
- The pyrrole substituent at position 6 contrasts with thiazole (10g), chlorine (), or ketone groups (). Pyrrole’s electron-rich nature could improve π-π stacking interactions in biological systems.
Pharmacological Profiles
- Target Compound : Predicted to exhibit anti-bacterial/anti-viral activity based on structural similarity to pyridazine derivatives in . The sulfonyl group may enhance selectivity for bacterial enzymes.
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine: Reported to inhibit platelet aggregation, suggesting a role in cardiovascular therapeutics .
Physicochemical Properties
- Metabolic Stability: Pyrrole’s susceptibility to oxidative metabolism could shorten half-life relative to morpholino or trifluoromethyl-substituted analogs () .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions:
Nucleophilic substitution : Piperazine reacts with 3,4-dichlorophenylsulfonyl chloride to form the sulfonamide intermediate under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours) .
Coupling reactions : The pyridazine core is functionalized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce the pyrrole moiety (Pd catalysts, inert atmosphere) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
- Critical parameters : Temperature control during sulfonylation prevents side reactions, while catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) optimizes coupling efficiency .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at δ 3.2–3.5 ppm for piperazine protons; pyrrole protons at δ 6.8–7.2 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 478.05) and purity (>98%) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for sulfonyl-piperazine geometry .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Answer : Screen against target classes associated with pyridazine derivatives:
- Enzyme inhibition : Test for kinase or protease inhibition (e.g., IC₅₀ via fluorescence-based assays) .
- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine’s affinity) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
- Answer :
- Variable substituents : Compare analogs with altered sulfonyl (e.g., methyl vs. phenyl) or pyrrole groups (e.g., 3-methyl vs. unsubstituted).
- Activity mapping : Correlate substituent effects with IC₅₀ values (e.g., dichlorophenyl enhances enzyme inhibition vs. chlorophenyl) .
- Table :
| Substituent (R) | Enzyme IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 3,4-Dichlorophenyl | 12 ± 1.5 | 8.2 |
| 4-Chlorophenyl | 45 ± 3.2 | 15.6 |
| Methylsulfonyl | >1000 | 32.1 |
- Methodology : Use QSAR models to predict logP and polar surface area for solubility-bioactivity trade-offs .
Q. What computational strategies are effective for predicting its interaction with biological targets?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., CDK2) .
- MD simulations : GROMACS for stability analysis (e.g., sulfonyl-piperazine’s role in hydrogen bonding) .
- Free energy calculations : MM-GBSA to rank binding affinities of analogs .
Q. How can contradictory data on its mechanism of action be resolved?
- Answer :
- Hypothesis testing : If conflicting reports suggest kinase vs. GPCR targeting:
Knockout models : Use CRISPR-edited cell lines (e.g., CDK2⁻ vs. 5-HT2A⁻) to isolate pathways .
Biochemical profiling : Phosphoproteomics or β-arrestin recruitment assays to identify downstream effects .
- Dose-response analysis : Confirm whether effects are concentration-dependent (e.g., nM vs. μM activity indicates off-target binding) .
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Answer :
- DOE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (Pd vs. Cu) to identify optimal conditions .
- Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) during sulfonylation .
- Table :
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 60°C | 15% |
| Solvent (DMF:H₂O) | 9:1 | 22% |
| Catalyst (PdCl₂) | 3 mol% | 18% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
